![molecular formula C7H12N4O2 B13159980 [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13159980.png)
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is a chemical compound that features a unique structure combining an oxolane ring, a triazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an oxolane derivative, followed by the introduction of the triazole ring through a cycloaddition reaction. The final step often involves the functionalization of the triazole ring to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group on the oxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield formaldehyde or formic acid, while reduction of the triazole ring can produce various hydrogenated triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with natural biological processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The triazole ring is known for its antimicrobial and antifungal activities, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique chemical properties can enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The oxolane ring and methanol group can also participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Hydroxyoxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminotetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]ethanol
Uniqueness
Compared to similar compounds, [1-(4-Aminooxolan-3-yl)-1H-1,2,3-triazol-4-yl]methanol stands out due to its specific combination of functional groups. This unique structure allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
[1-(4-aminooxolan-3-yl)triazol-4-yl]methanol |
InChI |
InChI=1S/C7H12N4O2/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11/h1,6-7,12H,2-4,8H2 |
InChI Key |
LSHPGEKVXGRIML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


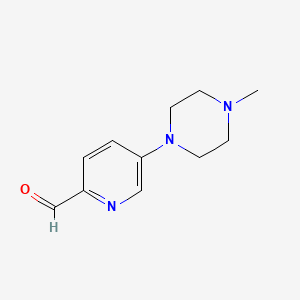
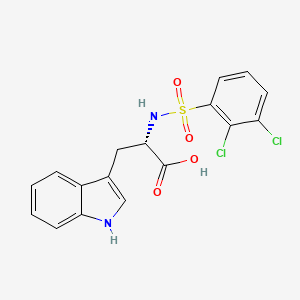
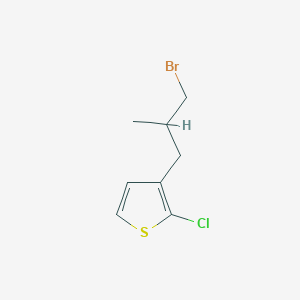
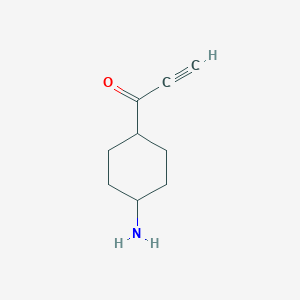
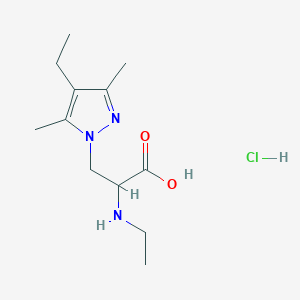

![2-[(2-Ethylphenyl)methyl]oxirane](/img/structure/B13159959.png)

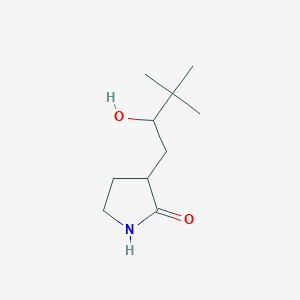
![N-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B13159972.png)

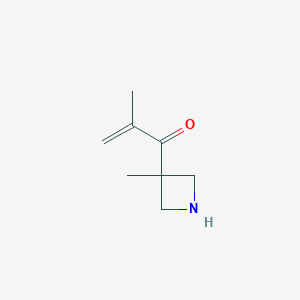
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-4,4-dimethylpentanoic acid](/img/structure/B13160004.png)
![6-(2-Azabicyclo[2.2.1]heptan-2-YL)pyridine-3-carbaldehyde](/img/structure/B13160006.png)
